3-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-2-amine
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Overview
Description
3-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-2-amine is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamine group, and a nitro group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-2-amine typically involves the reaction of 2-bromo-5-nitropyridine with dimethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The cyclopropoxy group is introduced through a subsequent reaction with cyclopropyl alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamine group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The cyclopropoxy group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis reaction.
Major Products
Reduction: 3-Cyclopropoxy-N,N-dimethyl-6-aminopyridin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Hydroxy-N,N-dimethyl-6-nitropyridin-2-amine.
Scientific Research Applications
3-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-2-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C10H13N3O3 |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-6-nitropyridin-2-amine |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)10-8(16-7-3-4-7)5-6-9(11-10)13(14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
BETUCSIZPKPSIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=N1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
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